2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Overview
Description
2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic aromatic organic compound characterized by the presence of chlorine and iodine atoms on a pyrrolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate pyrrole and pyrazine derivatives under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions, particularly halogenation, are common due to the presence of chlorine and iodine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents such as iodine (I₂) and chlorine (Cl₂) are typically employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in kinase inhibition, the compound may bind to the active site of a kinase enzyme, preventing its activity and thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
2-Chloro-7-iodo-5-triphenylmethyl-5H-pyrrolo[2,3-b]pyrazine
2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine derivatives
Uniqueness: this compound stands out due to its specific combination of halogen atoms and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAUQLBWOPEZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272930 | |
Record name | 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889447-20-5 | |
Record name | 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889447-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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